6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)-, (1R,2R,3R,4R,5R)-(9CI)
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Overview
Description
6-Azabicyclo[310]hexane-2,3-diol, 4-(hydroxymethyl)-, (1R,2R,3R,4R,5R)-(9CI) is a complex organic compound featuring a bicyclic structure with nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)- involves multiple steps, typically starting with the preparation of key intermediates. One common method involves the intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysis, such as Ru (II) catalysis . The process begins with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous THF, combined with N,N’-Bis(p-toluenesulfonyl) hydrazine to form alpha-diazoacetate .
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing yields and reaction conditions. The use of catalytic hydrogenation and cyclization reactions are common, although they present challenges such as low yields and stringent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.
Reduction: Reduction reactions can be used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: Common in organic chemistry, substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is a typical setup.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as sodium azide (NaN3) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Mechanism of Action
The mechanism of action of 6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)- involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antiviral activity by inhibiting viral proteases .
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: Another member of the azabicyclohexane family, known for its role in antiviral medications.
3-Azabicyclo[3.1.0]hexane: A simpler analog with similar structural features but different functional groups.
Uniqueness
6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its hydroxymethyl group and multiple hydroxyl groups make it particularly versatile for chemical modifications and applications in various fields.
Properties
CAS No. |
540776-09-8 |
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Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(1R,2R,3R,4R,5R)-4-(hydroxymethyl)-6-azabicyclo[3.1.0]hexane-2,3-diol |
InChI |
InChI=1S/C6H11NO3/c8-1-2-3-4(7-3)6(10)5(2)9/h2-10H,1H2/t2-,3+,4+,5+,6+/m0/s1 |
InChI Key |
SXRBQPPVANNBHT-YDMGZANHSA-N |
Isomeric SMILES |
C([C@H]1[C@@H]2[C@@H](N2)[C@H]([C@@H]1O)O)O |
Canonical SMILES |
C(C1C2C(N2)C(C1O)O)O |
Origin of Product |
United States |
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